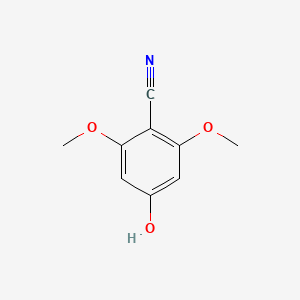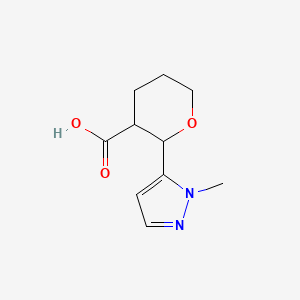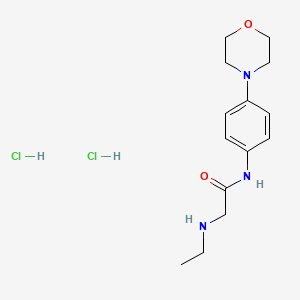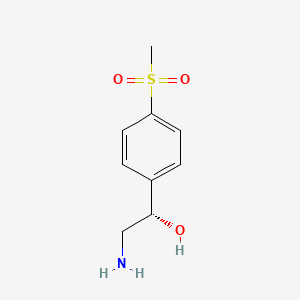
3-(Aminomethyl)quinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)quinolin-6-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have been utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)quinolin-6-ol typically involves the modification of the quinoline nucleus. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . These methods can be adapted to introduce the aminomethyl and hydroxyl groups at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being used to produce quinoline derivatives on a larger scale .
化学反応の分析
Types of Reactions
3-(Aminomethyl)quinolin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives.
科学的研究の応用
3-(Aminomethyl)quinolin-6-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including malaria, bacterial infections, and cancer.
Industry: Used in the production of dyes, catalysts, and electronic materials
作用機序
The mechanism of action of 3-(Aminomethyl)quinolin-6-ol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, they can interact with cellular enzymes and receptors, modulating various biological processes .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its antimalarial and antimicrobial properties.
Isoquinoline: A structural isomer of quinoline with similar biological activities.
Hydroquinoline: Contains a hydroxyl group, similar to 3-(Aminomethyl)quinolin-6-ol, and is used in various pharmaceutical applications.
Uniqueness
This compound is unique due to the presence of both an aminomethyl and a hydroxyl group on the quinoline ring. This unique structure allows it to participate in a wider range of chemical reactions and enhances its potential biological activities compared to other quinoline derivatives .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
3-(aminomethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-7-3-8-4-9(13)1-2-10(8)12-6-7/h1-4,6,13H,5,11H2 |
InChIキー |
WNPNBJPVJJMBJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(C=C2C=C1O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
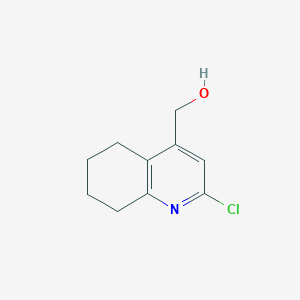
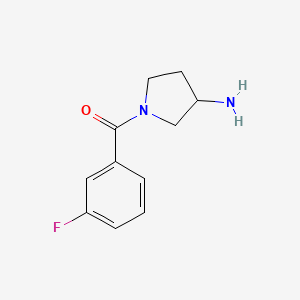
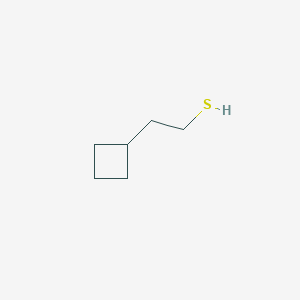
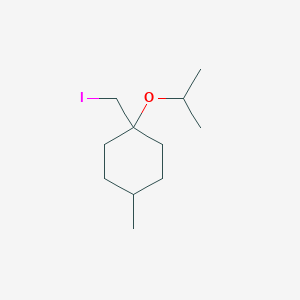
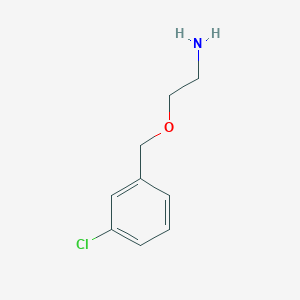
![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)

![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
